TSHR Antagonist Potency: Human Receptor IC₅₀ of 82 nM with 122-Fold Selectivity Over FSHR
This compound demonstrates antagonist activity at human thyroid-stimulating hormone receptor (TSHR) with an IC₅₀ of 82 nM, measured via reduction of cAMP production in HEK293 cells expressing human TSHR using a Eu-cAMP tracer-based TR-FRET assay after 2-hour incubation [1]. At the rat TSHR ortholog in FRTL-5 cells, potency is 2.1-fold higher (IC₅₀ = 39 nM) [1]. Crucially, the compound exhibits a selectivity window of approximately 122-fold against the closely related follicle-stimulating hormone receptor (FSHR; IC₅₀ ≈ 10,000 nM), indicating that the 3-tert-butyl-thiazole-piperidine-urea scaffold can discriminate between glycoprotein hormone receptor family members [1]. This selectivity is not uniformly observed across all thiazolyl-piperidine ureas; for example, certain 4-substituted piperidine analogs show broader GPCR cross-reactivity profiles [2].
| Evidence Dimension | TSHR antagonist potency and selectivity vs. FSHR |
|---|---|
| Target Compound Data | IC₅₀ (hTSHR) = 82 nM; IC₅₀ (rTSHR) = 39 nM; IC₅₀ (hFSHR) = 10,000 nM |
| Comparator Or Baseline | ML224 (NCGC00242364, a TSHR inverse agonist): IC₅₀ = 2,300 nM (28-fold weaker than target compound at hTSHR); ORG 274179-0 (TSHR allosteric antagonist): IC₅₀ = 26–56 nM |
| Quantified Difference | Target compound is ~28× more potent than ML224 at hTSHR; 122-fold selectivity over FSHR (10,000 / 82) |
| Conditions | hTSHR: HEK293 cells, Eu-cAMP TR-FRET, 2 h incubation. rTSHR: FRTL-5 cells, same assay format. hFSHR: enzyme inhibition assay. |
Why This Matters
A TSHR antagonist with 82 nM potency and 122-fold selectivity over FSHR offers a differentiated pharmacological tool for probing TSHR-specific signaling in Graves' hyperthyroidism models, where off-target FSHR modulation would confound interpretation.
- [1] BindingDB. BDBM50614116 / CHEMBL5285143. Affinity Data: IC50 82 nM (hTSHR, HEK293), IC50 39 nM (rTSHR, FRTL-5), IC50 10,000 nM (hFSHR). Curated by Byondis / ChEMBL. View Source
- [2] Karstens WFJ et al. Discovery of SYD5115, a novel orally active small molecule TSH-R antagonist. Bioorganic & Medicinal Chemistry, 2023, 84, 117258. Describes SAR of thiazolyl-piperidine-urea TSHR antagonists from Byondis BV. View Source
